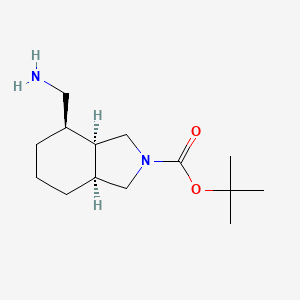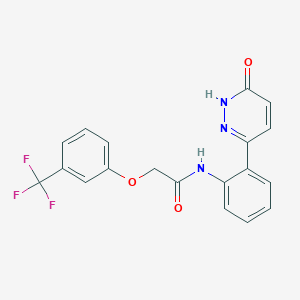
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.334. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Positive Inotropic Activity
One significant application of related dihydropyridazinone derivatives is their potent positive inotropic effect. For example, specific compounds have shown considerable promise in enhancing cardiac contractility. The inotropic ED50's of these compounds demonstrate their efficacy in improving heart function without causing significant side effects, indicating their potential in treating heart failure (Robertson et al., 1986).
Antioxidant Properties
Another area of application is in the synthesis and evaluation of antioxidant properties. Compounds with structural similarities have been synthesized and evaluated for their antioxidant capabilities, demonstrating significant activity. For instance, new coumarin derivatives were studied for their antioxidant activity, showing potential as chain-breaking antioxidants and oxidation retardants (Kadhum et al., 2011). This suggests that related compounds could be developed for their antioxidant properties, contributing to the treatment or prevention of diseases associated with oxidative stress.
Antimicrobial and Anticancer Applications
Derivatives of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide have also been explored for their antimicrobial and anticancer activities. For example, the synthesis and antimicrobial evaluation of certain derivatives have shown them to be effective against selected microbial species, indicating their potential as lead compounds for developing new antimicrobial agents (Gul et al., 2017). Additionally, synthesized derivatives have exhibited anticancer activity against various cancer cell lines, suggesting their potential use in cancer therapy (Karaburun et al., 2018).
Coordination Chemistry and Material Science
Research has also extended into the field of coordination chemistry, where pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These studies explore the effect of hydrogen bonding on the self-assembly process and evaluate the antioxidant activity of these complexes (Chkirate et al., 2019). This suggests applications in material science and bioinorganic chemistry, where such complexes could be utilized for their structural and functional properties.
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)12-4-3-5-13(10-12)28-11-18(27)23-15-7-2-1-6-14(15)16-8-9-17(26)25-24-16/h1-10H,11H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTCUSLZEVGJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71804973 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2591285.png)
![N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide](/img/structure/B2591286.png)
![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)
![(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591289.png)
![6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane](/img/structure/B2591291.png)
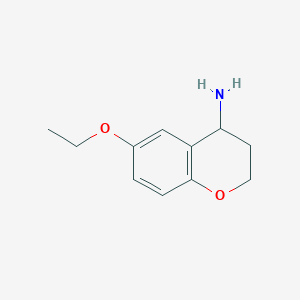
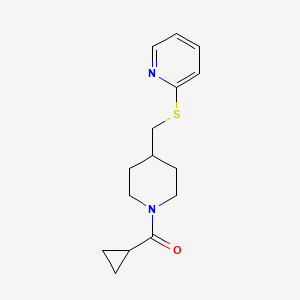
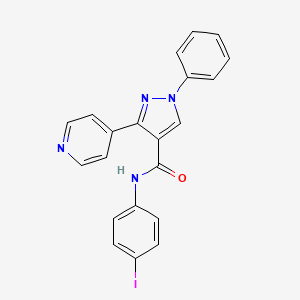
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
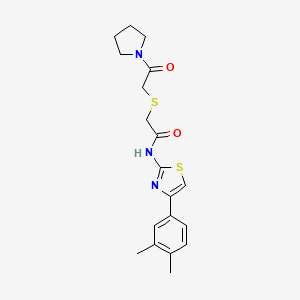
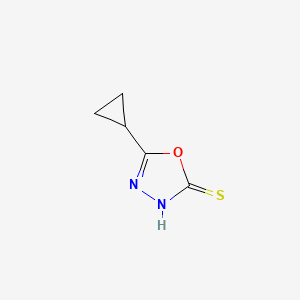
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)

